A Technical Guide to the Synthesis of 1-Ethyl-5-nitro-1H-indazole from 5-nitroindazole
A Technical Guide to the Synthesis of 1-Ethyl-5-nitro-1H-indazole from 5-nitroindazole
Introduction
The indazole scaffold is a privileged motif in medicinal chemistry, frequently serving as a core component in a wide array of therapeutic agents.[1][2] The N-alkylation of indazoles is a critical transformation in the synthesis of these compounds, yet it presents a significant challenge due to the presence of two nucleophilic nitrogen atoms (N-1 and N-2), which often leads to the formation of regioisomeric mixtures.[1][2][3] This guide provides an in-depth technical overview of the synthesis of 1-ethyl-5-nitro-1H-indazole from 5-nitroindazole, a reaction of interest in the development of various biologically active molecules, including antiprotozoal agents.[4][5] We will explore the mechanistic underpinnings of regioselectivity in indazole alkylation, provide a detailed experimental protocol, and discuss the critical safety considerations associated with the reagents involved.
Mechanistic Insights into Indazole Alkylation
The regiochemical outcome of the N-alkylation of indazoles is a nuanced interplay of electronic and steric factors, as well as reaction conditions such as the choice of base and solvent.[2][6] The indazole ring exists in two tautomeric forms: the 1H-indazole and the 2H-indazole.[3][7] The 1H-tautomer is generally the more thermodynamically stable form.[2][3][8]
The alkylation reaction typically proceeds via an SN2 mechanism, where a base is used to deprotonate the indazole, forming an indazolide anion. This anion then acts as a nucleophile, attacking the alkylating agent. The regioselectivity of the attack (at N-1 or N-2) is influenced by several factors:
-
Base and Solvent System: The choice of base and solvent can significantly impact the N-1/N-2 ratio. For instance, the use of sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to be a promising system for achieving high N-1 regioselectivity in the alkylation of various substituted indazoles.[2] In contrast, weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents such as N,N-dimethylformamide (DMF) can lead to mixtures of N-1 and N-2 isomers.[1][9] The solvent can play a crucial role in the regiochemical outcome; for example, some reactions show different selectivities in THF versus dimethyl sulfoxide (DMSO).[2]
-
Steric and Electronic Effects: Substituents on the indazole ring can exert steric and electronic effects that influence the site of alkylation. For instance, bulky substituents at the C-7 position can sterically hinder attack at the N-1 position, thereby favoring N-2 alkylation.[9] Conversely, electron-withdrawing groups, such as the nitro group at the C-5 position in our target synthesis, can influence the nucleophilicity of the nitrogen atoms.
-
Kinetic vs. Thermodynamic Control: The reaction can be under either kinetic or thermodynamic control. Conditions that allow for equilibration may favor the formation of the more thermodynamically stable N-1 alkylated product.[2]
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"5-Nitro-1H-indazole" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Indazolide_Anion" [label="Indazolide Anion", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Ethyl_Iodide" [label="Ethyl Iodide", fillcolor="#FBBC05", fontcolor="#202124"]; "Product" [label="1-Ethyl-5-nitro-1H-indazole", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Base" [label="Base (e.g., K₂CO₃)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; "Protonated_Base" [label="Protonated Base", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; "Iodide_Ion" [label="Iodide Ion", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
"5-Nitro-1H-indazole" -> "Indazolide_Anion" [label=" Deprotonation"]; "Base" -> "Indazolide_Anion"; "Indazolide_Anion" -> "Product" [label=" SN2 Attack"]; "Ethyl_Iodide" -> "Product"; "Base" -> "Protonated_Base" [style=invis]; "Ethyl_Iodide" -> "Iodide_Ion" [style=invis];
{rank=same; "5-Nitro-1H-indazole"; "Base"} {rank=same; "Indazolide_Anion"; "Ethyl_Iodide"} {rank=same; "Product"; "Iodide_Ion"} } caption: "Simplified N-Alkylation Mechanism"
Experimental Protocol: Synthesis of 1-Ethyl-5-nitro-1H-indazole
This protocol is adapted from a reported procedure and is intended for execution by trained professionals in a controlled laboratory setting.[10][11]
Materials and Reagents
| Reagent/Material | Formula | CAS No. | Molar Mass ( g/mol ) |
| 5-Nitro-1H-indazole | C₇H₅N₃O₂ | 5401-94-5 | 163.13 |
| Bromoethane (Ethyl Bromide) | C₂H₅Br | 74-96-4 | 108.97 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 584-08-7 | 138.21 |
| Tetra-n-butylammonium iodide | C₁₆H₃₆IN | 311-28-4 | 369.37 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 68-12-2 | 73.09 |
| Ethanol | C₂H₅OH | 64-17-5 | 46.07 |
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-nitro-1H-indazole (0.5 g, 3 mmol) in N,N-dimethylformamide (15 ml).
-
Addition of Reagents: To this solution, add bromoethane (0.22 ml, 3 mmol), potassium carbonate (0.83 g, 6 mmol), and a catalytic amount of tetra-n-butylammonium iodide.
-
Reaction: Stir the reaction mixture at room temperature for 48 hours.
-
Work-up: After 48 hours, filter the solution to remove any solids.
-
Solvent Removal: Remove the DMF solvent under reduced pressure.
-
Purification: Purify the resulting solid product by recrystallization from ethanol. This should afford the title compound as pale-pink crystals.[10][11]
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"Dissolve" -> "Add_Reagents" -> "Stir" -> "Filter" -> "Evaporate" -> "Recrystallize" -> "Product"; } caption: "Synthesis Workflow"
Expected Results
The described procedure is reported to yield the title compound, 1-ethyl-5-nitro-1H-indazole, with a yield of approximately 70%.[10][11] The melting point of the purified product is in the range of 392–394 K (119-121 °C).[10][11]
Safety and Handling
It is imperative to consult the Safety Data Sheet (SDS) for each chemical before use and to handle all chemicals with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Chemical-Specific Hazards
-
5-Nitro-1H-indazole: This compound may cause skin, eye, and respiratory tract irritation.[12][13][14] It is harmful if swallowed.[13][14]
-
Ethyl Iodide (Iodoethane): Ethyl iodide is a flammable liquid.[15] It is harmful if swallowed and causes skin and serious eye irritation.[16][17][18] It may also cause allergy or asthma symptoms or breathing difficulties if inhaled and may cause respiratory irritation.[16][17][18] Handle with care, avoiding contact with skin and eyes, and keep away from ignition sources.[15][16]
-
Potassium Carbonate: While generally considered low hazard, it can cause skin and eye irritation.
-
N,N-Dimethylformamide (DMF): DMF is a combustible liquid and a skin and eye irritant. It can be absorbed through the skin and may have effects on the liver.
-
Sodium Hydride (if used as an alternative base): Sodium hydride is a highly reactive and flammable solid.[19][20] It reacts violently with water to produce flammable hydrogen gas, which can ignite spontaneously.[19][21] It should be handled under an inert atmosphere (e.g., nitrogen or argon).[19][21] Use of a Class D fire extinguisher is required for fires involving sodium hydride; DO NOT use water .[19][20]
Personal Protective Equipment (PPE)
-
Eye Protection: Safety glasses with side shields or tightly fitting safety goggles are mandatory.[19]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[19] Always inspect gloves before use and use proper glove removal technique.
-
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required.
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes and seek medical attention.[17][19]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12][19] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[12][17]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[12][19]
-
Spills: For small spills, if trained, use an appropriate spill kit or absorbent material.[19][22] For larger spills, evacuate the area and contact emergency personnel.[20]
Conclusion
The synthesis of 1-ethyl-5-nitro-1H-indazole from 5-nitroindazole is a valuable reaction for medicinal chemistry and drug development. A thorough understanding of the underlying reaction mechanism, careful execution of the experimental protocol, and strict adherence to safety procedures are paramount for a successful and safe synthesis. The choice of base and solvent system is critical in controlling the regioselectivity of the N-alkylation, and further optimization may be possible depending on the specific research goals.
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